molecular formula C10H9ClN2O2 B6258092 methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate CAS No. 1159811-30-9

methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B6258092
CAS No.: 1159811-30-9
M. Wt: 224.64 g/mol
InChI Key: JGVLDHRZXKPYBM-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes a chloromethyl group attached to the imidazo[1,2-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums under basic conditions. One efficient method reported involves the use of sodium hydroxide (NaOH) in an aqueous medium, which promotes the cycloisomerization reaction to yield the desired product in high yield . This method is advantageous due to its rapid reaction time and the use of environmentally friendly conditions.

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines, including this compound, often involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . These reactions are typically carried out in the presence of a base and under controlled temperature conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) for substitution reactions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could lead to the formation of carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1159811-30-9

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-15-10(14)8-3-2-4-9-12-7(5-11)6-13(8)9/h2-4,6H,5H2,1H3

InChI Key

JGVLDHRZXKPYBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=NC(=CN21)CCl

Purity

95

Origin of Product

United States

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